molecular formula C7H5ClF3NO2S B14163653 (2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride

(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride

Cat. No.: B14163653
M. Wt: 259.63 g/mol
InChI Key: VPXBDXHXJVZAPH-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride is a chemical compound with the molecular formula C7H5ClF3NO2S and a molecular weight of 259.63 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanesulfonyl chloride group. It is commonly used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride typically involves the reaction of (2-(Trifluoromethyl)pyridin-4-YL)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(2-(Trifluoromethyl)pyridin-4-YL)methanol+Methanesulfonyl chloride(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride+HCl\text{(2-(Trifluoromethyl)pyridin-4-YL)methanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} (2-(Trifluoromethyl)pyridin-4-YL)methanol+Methanesulfonyl chloride→(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to (2-(Trifluoromethyl)pyridin-4-YL)methanesulfonamide using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidation reactions can convert the methanesulfonyl chloride group to a sulfonic acid derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

    Sulfonate Esters: Formed from nucleophilic substitution with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

(2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride has a wide range of applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.

    Material Science: Employed in the synthesis of advanced materials, including polymers and coatings with unique properties.

    Biological Research: Utilized in the modification of biomolecules for studying biological pathways and mechanisms.

    Industrial Chemistry: Applied in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride is primarily based on its ability to act as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic sites in target molecules. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which can modulate the activity of enzymes and receptors by covalent modification.

Comparison with Similar Compounds

Similar Compounds

    (2-(Trifluoromethyl)pyridin-4-YL)methanol: The precursor to (2-(Trifluoromethyl)pyridin-4-YL)methanesulfonyl chloride, lacking the methanesulfonyl chloride group.

    (2-(Trifluoromethyl)pyridin-4-YL)methanesulfonamide: A reduced form of the compound, where the methanesulfonyl chloride group is converted to a sulfonamide.

    (2-(Trifluoromethyl)pyridin-4-YL)methanesulfonic acid: An oxidized form of the compound, where the methanesulfonyl chloride group is converted to a sulfonic acid.

Uniqueness

This compound is unique due to the presence of both a trifluoromethyl group and a methanesulfonyl chloride group. The trifluoromethyl group imparts significant electron-withdrawing properties, enhancing the reactivity of the methanesulfonyl chloride group. This combination makes the compound highly versatile for various synthetic applications, particularly in the development of pharmaceuticals and advanced materials.

Properties

Molecular Formula

C7H5ClF3NO2S

Molecular Weight

259.63 g/mol

IUPAC Name

[2-(trifluoromethyl)pyridin-4-yl]methanesulfonyl chloride

InChI

InChI=1S/C7H5ClF3NO2S/c8-15(13,14)4-5-1-2-12-6(3-5)7(9,10)11/h1-3H,4H2

InChI Key

VPXBDXHXJVZAPH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1CS(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

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